5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-16-13-17(2)22(15-21(16)32-4)34(30,31)28-20-7-5-19(6-8-20)26-24-25-18(3)14-23(27-24)29-9-11-33-12-10-29/h5-8,13-15,28H,9-12H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJUJJVIREOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. More research is needed to identify the specific targets and their roles.
Mode of Action
It’s possible that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ functions.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects could range from changes in cellular signaling to alterations in cell function or viability. More research is needed to fully understand these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biologische Aktivität
5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, with CAS Number 946299-62-3, is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxy Group : Enhances lipophilicity.
- Dimethyl Substituents : Affect electronic properties and steric hindrance.
- Morpholinyl and Pyrimidinyl Moieties : Contribute to its biological activity by interacting with specific targets.
Molecular Formula
Molecular Weight
Kinase Inhibition
Recent studies have indicated that this compound exhibits significant activity as a multi-kinase inhibitor. Specifically, it has shown potential in targeting focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival.
In Vitro Studies
In vitro evaluations demonstrated the following:
| Cell Line | IC50 (nM) |
|---|---|
| A549 (Lung Cancer) | 130 |
| MDA-MB-231 (Breast Cancer) | 94 |
These results suggest that the compound effectively inhibits cancer cell growth at low concentrations, making it a promising candidate for further development in oncology therapeutics .
Structure-Activity Relationship (SAR)
The introduction of various substituents has been shown to influence the potency and selectivity of the compound. For example, the incorporation of the morpholine ring was found to enhance solubility and bioavailability while maintaining inhibitory activity against FAK .
Metabolic Stability
The compound exhibited favorable metabolic stability in liver microsomes, with minimal inhibition of cytochrome P450 isoforms, suggesting a lower potential for drug-drug interactions .
Case Study 1: Evaluation of Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound against various cancer cell lines. The results highlighted its effectiveness against A549 and MDA-MB-231 cells, supporting its role as a potential anticancer agent.
Case Study 2: Toxicity Assessment
Acute toxicity assessments indicated that the compound has an acceptable safety profile, which is crucial for its development as a therapeutic agent. The in vivo studies showed no significant adverse effects at therapeutic doses .
Case Study 3: Molecular Docking Studies
Molecular docking simulations provided insights into the binding interactions between the compound and its biological targets. The analysis suggested multiple hydrogen bonding interactions that contribute to its inhibitory activity against kinases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations in Pyrimidine and Benzene Substituents
Key Analogs Identified in Evidence :
Analysis :
- Morpholine’s oxygen atom may improve solubility in aqueous environments .
- Benzene Ring Modifications: The 5-methoxy-2,4-dimethyl pattern in the target compound balances lipophilicity (methyl groups) and polarity (methoxy), contrasting with the 2,4,6-trimethyl group in , which increases hydrophobicity .
Melting Points and Solubility :
- The morpholin-4-yl group likely improves aqueous solubility compared to diethylamino or trimethyl substituents due to its polar oxygen atom .
Vorbereitungsmethoden
Key Intermediates and Disconnections
-
Intermediate A : 5-Methoxy-2,4-dimethylbenzene-1-sulfonyl chloride
-
Derived from sulfonation and chlorination of 5-methoxy-2,4-dimethylbenzene.
-
-
Intermediate B : 4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}aniline
-
Constructed via Ullmann coupling or nucleophilic aromatic substitution between 2-chloro-4-methyl-6-(morpholin-4-yl)pyrimidine and 4-aminophenol.
-
Synthesis of 5-Methoxy-2,4-Dimethylbenzene-1-Sulfonyl Chloride
Sulfonation of 5-Methoxy-2,4-Dimethylbenzene
The starting material, 5-methoxy-2,4-dimethylbenzene, undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours. The reaction is quenched with ice water, and the sulfonic acid is isolated via neutralization with NaOH.
Reaction Conditions :
-
Solvent : None (neat)
-
Catalyst : None
-
Yield : ~85% (crude sulfonic acid)
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Excess PCl₅ ensures complete conversion.
Purification :
Synthesis of 4-{[4-Methyl-6-(Morpholin-4-yl)Pyrimidin-2-yl]Amino}Aniline
Preparation of 2-Chloro-4-Methyl-6-(Morpholin-4-yl)Pyrimidine
4-Methyl-6-(morpholin-4-yl)pyrimidin-2-amine is treated with POCl₃ at 110°C for 6 hours to introduce the chloro leaving group.
Reaction Conditions :
-
Solvent : Toluene
-
Catalyst : N,N-Dimethylformamide (DMF, 0.5 mol%)
-
Yield : 82%
Coupling with 4-Aminophenol
A Buchwald-Hartwig coupling between 2-chloro-4-methyl-6-(morpholin-4-yl)pyrimidine and 4-aminophenol employs palladium(II) acetate (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in dioxane at 100°C.
Purification :
-
Column chromatography (ethyl acetate/petroleum ether, 1:3) yields the aniline intermediate.
-
Yield : 68%
Sulfonamide Bond Formation
The final coupling involves reacting 5-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride (1.2 equiv) with 4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}aniline (1.0 equiv) in anhydrous acetonitrile with triethylamine (2.5 equiv) as a base.
Reaction Conditions :
-
Temperature : 0°C → room temperature (12 hours)
-
Workup : Dilution with water, extraction with ethyl acetate, drying over MgSO₄
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:2)
-
Yield : 74%
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
Maintaining 0°C during sulfonyl chloride addition prevents decomposition. Gradual warming ensures complete reaction without byproducts.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.93 (d, J = 8.4 Hz, 2H, Ar-H), 3.78 (t, J = 4.8 Hz, 4H, morpholine-H), 3.45 (s, 3H, OCH₃), 2.86 (s, 6H, morpholine-H), 2.34 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).
-
MS (ESI+) : m/z 528.2 [M+H]⁺.
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonation | 85 | 90 |
| Chlorination | 78 | 95 |
| Pyrimidine coupling | 68 | 93 |
| Sulfonamide formation | 74 | 96.8 |
Challenges and Mitigation
Q & A
Q. What are the optimized synthetic routes for this compound, and what key reaction conditions must be controlled?
The synthesis involves multi-step reactions, including:
- Coupling reactions between sulfonamide intermediates and aromatic amines under basic conditions (e.g., potassium carbonate or sodium hydride as catalysts) .
- Temperature control (60–80°C) to prevent decomposition of thermally sensitive intermediates .
- Purification via column chromatography (silica gel, ethyl acetate/hexane mixtures) to isolate the final product with >95% purity .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
- Spectroscopy : 1H/13C NMR confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹ in IR), while HRMS validates molecular weight .
- X-ray crystallography : Reveals intramolecular hydrogen bonds (e.g., N–H···N interactions stabilizing the pyrimidine ring) and dihedral angles between aromatic planes (e.g., 12.8° between pyrimidine and phenyl groups) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimidine and sulfonamide moieties to enhance biological activity?
- Pyrimidine modifications : Substitution with electron-withdrawing groups (e.g., morpholinyl) improves target binding affinity. Fluorination at specific positions enhances metabolic stability .
- Sulfonamide optimization : Comparative studies with analogs (e.g., N-(4-chlorophenyl) derivatives) show that methoxy group positioning affects solubility and membrane permeability. Molecular docking validates these effects on enzyme active sites .
Q. How do crystallographic data inform the design of derivatives with improved pharmacokinetic properties?
- Intermolecular interactions : C–H···O and C–H···π bonds influence crystal packing and stability. Introducing bulky substituents (e.g., tert-butyl groups) disrupts π-π stacking, enhancing solubility without compromising target binding .
- Spatial arrangements : Dihedral angles (e.g., 86.1° between pyrimidine and methoxyphenyl planes) guide steric modifications to reduce off-target interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data across similar sulfonamide derivatives?
- Standardized assays : Use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding constants under controlled pH and serum conditions .
- Batch controls : Parallel testing with reference compounds (e.g., N-(4-fluorophenyl) analogs) identifies batch-to-batch variability in purity or stereochemistry .
Methodological Considerations
- Synthetic challenges : Optimize reaction stoichiometry to avoid byproducts (e.g., dimerization of pyrimidine intermediates) .
- Biological assays : Pair cellular viability studies (MTT assays) with target-specific enzymatic inhibition tests (e.g., kinase assays) to distinguish direct activity from cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
